3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a fluorinated heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 3 and a trifluoromethyl (-CF₃) group at position 5. The saturated 4H,5H,6H,7H backbone indicates partial hydrogenation of the pyrimidine ring, enhancing conformational flexibility compared to fully aromatic analogs. The trifluoromethyl group contributes to metabolic stability and lipophilicity, while the methyl group at C-3 modulates steric and electronic properties, influencing binding interactions in biological systems .
Properties
Molecular Formula |
C8H10F3N3 |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H10F3N3/c1-5-4-13-14-6(8(9,10)11)2-3-12-7(5)14/h4,6,12H,2-3H2,1H3 |
InChI Key |
DRYXTOHGBYFUBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2NCCC(N2N=C1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically follows a cyclocondensation approach involving:
- The preparation of aminopyrazole intermediates,
- Subsequent condensation with β-ketoesters or related carbonyl compounds,
- Introduction of the trifluoromethyl group through specific trifluoromethylation reactions.
This approach is consistent with the general methods used for pyrazolo[1,5-a]pyrimidine derivatives synthesis, with modifications to introduce the 3-methyl and 7-trifluoromethyl substituents.
Preparation of Aminopyrazole Precursors
Aminopyrazoles serve as key building blocks. They are commonly synthesized by hydrazine treatment of β-ketonitriles or related precursors. For example, β-ketonitriles are prepared by nucleophilic addition of acetonitrile anions to suitable esters, followed by reaction with hydrazine to yield aminopyrazoles with desired substituents at the 3-position (methyl group in this case).
Cyclocondensation to Form Pyrazolo[1,5-a]pyrimidine Core
The aminopyrazole intermediates undergo cyclocondensation with β-ketoesters or ethyl (E)-ethoxy-2-methylacrylate in the presence of bases such as sodium ethoxide to form pyrazolopyrimidones, which are then converted to pyrazolopyrimidines by chlorination or triflation.
The general reaction scheme involves:
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Aminopyrazole + β-ketoester | Base (NaOEt), reflux | Pyrazolopyrimidone intermediate |
| 2 | Pyrazolopyrimidone | Chlorination (POCl3) or triflation (Tf2O) | Pyrazolopyrimidine core with reactive site |
| 3 | Functionalization with CF3 group | Trifluoromethyl iodide, light-promoted | Introduction of trifluoromethyl group at position 7 |
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at position 7 is introduced by a light-promoted trifluoromethylation reaction using trifluoromethyl iodide. This method allows selective functionalization of the pyrazolo[1,5-a]pyrimidine core.
Alternatively, triflation of the hydroxyl or amino precursor followed by nucleophilic substitution can also introduce trifluoromethyl or related groups.
Representative Detailed Procedure
A typical preparation sequence reported involves:
- Conversion of tert-butoxycarbonyl (Boc)-protected amino acid derivatives into methyl esters,
- Formation of β-ketonitriles by nucleophilic addition,
- Reaction with hydrazine to form aminopyrazoles,
- Cyclocondensation with ethyl (E)-ethoxy-2-methylacrylate under sodium ethoxide,
- Deprotection and chlorination or triflation to yield pyrazolopyrimidines,
- Final coupling and trifluoromethylation steps to obtain the target compound.
Purification and Characterization
The crude products are typically purified by silica gel column chromatography using hexane/ethyl acetate mixtures. Yields are generally high (up to 86% for similar pyrazolo[1,5-a]pyrimidine derivatives).
Characterization includes:
- ^1H NMR and ^13C NMR spectroscopy,
- Mass spectrometry (ESI or APCI),
- Single crystal X-ray diffraction for structural confirmation of tautomeric forms.
Summary Table of Preparation Steps
Research Findings and Notes
- The tautomeric form of pyrazolo[1,5-a]pyrimidin-7(4H)-one core affects biological activity and was confirmed by X-ray crystallography to be the keto form in crystalline state.
- The trifluoromethylation step is critical for enhancing lipophilicity and metabolic stability of the compound, which is important for pharmaceutical applications.
- Variations in the substituents at the 3-position (methyl here) can be introduced by modifying the starting β-ketonitrile or aminopyrazole precursors.
- The overall synthetic route is adaptable for generating libraries of pyrazolo[1,5-a]pyrimidine derivatives with diverse substitutions for drug discovery.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Kinase Inhibition
- Target Compound : Analogous to Pim1 kinase inhibitors, 3-methyl substitution at C-3 may enhance selectivity over off-target kinases due to reduced steric bulk compared to bulkier aryl groups .
- 5-Phenyl-3-(4-CF₃-phenyl) (9k) : Demonstrates anti-mycobacterial activity (MIC = 1.56 µg/mL), suggesting the 4-CF₃-phenyl group enhances target engagement in bacterial enzymes .
Metabolic Stability
- 3-Methyl vs. 3-Iodo (CAS 2416236-02-5) : The methyl group improves metabolic stability compared to iodo-substituted analogs, which are prone to dehalogenation in vivo .
- Trifluoromethyl Effect : CF₃ groups reduce oxidative metabolism, as evidenced by prolonged half-lives in fluorinated pyrazolo[1,5-a]pyrimidines .
Biological Activity
3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula: C8H8F3N5
- Molecular Weight: 227.18 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in critical biological pathways. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes.
Biological Activity Overview
-
Anticancer Properties
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- HeLa cells: IC50 = 8.55 µM
- MCF-7 cells: IC50 = 14.31 µM
- The compound induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Anti-inflammatory Activity
- Antiviral Effects
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against lung cancer cells revealed significant dose-dependent cytotoxicity. The study highlighted the compound's ability to induce apoptosis through the intrinsic pathway by activating caspases 3 and 9.
Study 2: Inhibition of Inflammatory Markers
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced levels of inflammatory mediators in serum and tissues. This suggests its potential as a therapeutic agent for inflammatory disorders.
Research Findings Table
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HeLa | 8.55 | Apoptosis induction via PI3K/Akt pathway |
| MCF-7 | 14.31 | Cell cycle arrest | |
| Anti-inflammatory | LPS-induced model | N/A | Inhibition of TNF-alpha and IL-6 |
| Antiviral | Viral replication assay | N/A | Inhibition of viral polymerases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
